molecular formula C10H15ClN2 B113378 [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine CAS No. 96798-20-8

[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine

Cat. No.: B113378
CAS No.: 96798-20-8
M. Wt: 198.69 g/mol
InChI Key: MSSOZCIZQIKCDH-UHFFFAOYSA-N
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Description

[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine is a chemical compound with the molecular formula C10H15ClN2 and a molecular weight of 198.7 g/mol . It is known for its unique structure, which includes a chlorophenyl group attached to an ethylamine backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine is utilized in several scientific research fields, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Hydroxide (OH-), amine groups

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its effects .

Comparison with Similar Compounds

Similar Compounds

    [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine: Similar structure but with the chlorine atom in a different position on the phenyl ring.

    [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine: Another positional isomer with the chlorine atom at the para position.

    [2-Amino-1-(3-bromophenyl)ethyl]dimethylamine: Similar compound with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine lies in its specific substitution pattern, which influences its chemical reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-(3-chlorophenyl)-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSOZCIZQIKCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586460
Record name 1-(3-Chlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96798-20-8
Record name 1-(3-Chlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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